N-[2-nitro-4-(trifluoromethyl)phenyl]adamantan-1-amine
Overview
Description
N-[2-nitro-4-(trifluoromethyl)phenyl]adamantan-1-amine is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like structure that imparts significant stability and reactivity
Preparation Methods
The synthesis of N-[2-nitro-4-(trifluoromethyl)phenyl]adamantan-1-amine typically involves multiple steps, starting with the functionalization of adamantaneThe final step involves the coupling of the functionalized adamantane with a phenylamine derivative under suitable reaction conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[2-nitro-4-(trifluoromethyl)phenyl]adamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The phenylamine moiety can undergo coupling reactions with various electrophiles to form new C-N bonds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include reduced amines, substituted phenyl derivatives, and coupled products .
Scientific Research Applications
N-[2-nitro-4-(trifluoromethyl)phenyl]adamantan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Adamantane derivatives are known for their antiviral and anticancer properties, and this compound is being investigated for similar therapeutic applications.
Industry: The compound’s stability and reactivity make it useful in the development of new catalysts and materials for industrial processes
Mechanism of Action
The mechanism of action of N-[2-nitro-4-(trifluoromethyl)phenyl]adamantan-1-amine involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to therapeutic effects such as antiviral or anticancer activity .
Comparison with Similar Compounds
N-[2-nitro-4-(trifluoromethyl)phenyl]adamantan-1-amine can be compared with other adamantane derivatives such as:
1-adamantylamine: Lacks the nitro and trifluoromethyl groups, making it less versatile in chemical reactions.
2-adamantyl[4-(trifluoromethyl)phenyl]amine:
1-adamantyl[2-nitro-4-(methyl)phenyl]amine: Similar structure but with a methyl group instead of trifluoromethyl, leading to different chemical properties and applications
The uniqueness of this compound lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-nitro-4-(trifluoromethyl)phenyl]adamantan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c18-17(19,20)13-1-2-14(15(6-13)22(23)24)21-16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,21H,3-5,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFSKNNLLXFPPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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